"N,N-Dimethyl-4-morpholinepropylamine chemical properties"
"N,N-Dimethyl-4-morpholinepropylamine chemical properties"
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-4-morpholinepropylamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dimethyl-4-morpholinepropylamine, a tertiary amine incorporating the versatile morpholine scaffold. While the specific nomenclature "N,N-Dimethyl-4-morpholinepropylamine" is ambiguous, this paper will focus on the most probable corresponding structure: 4-(3-(Dimethylamino)propyl)morpholine . This document is intended for researchers, chemists, and professionals in drug development, offering insights into the molecule's behavior, grounded in the established principles of its constituent functional groups—the morpholine ring and the N,N-dimethylaminopropyl moiety. We will explore its physicochemical properties, spectroscopic signatures, synthetic pathways, reactivity, and its significant potential in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.
Introduction and Structural Clarification
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and often leads to better metabolic stability and oral bioavailability.[3] The nitrogen atom of the morpholine ring is a weak base, which, along with the ether oxygen, allows for a balance of hydrophilic and lipophilic interactions.[2]
The N,N-dimethylaminopropyl group is another common feature in pharmacologically active compounds, providing a basic tertiary amine center that is crucial for salt formation, improving solubility, and interacting with biological targets.[4]
The combination of these two moieties in 4-(3-(Dimethylamino)propyl)morpholine results in a diamine with distinct basicities and a unique stereoelectronic profile. This guide will dissect these features to provide a holistic understanding of the compound's chemical nature.
Physicochemical Properties
The properties of 4-(3-(Dimethylamino)propyl)morpholine can be inferred from its structure and by comparison with related compounds like N-(3-Aminopropyl)morpholine (CAS 123-00-2). The replacement of the primary amine with a tertiary dimethylamine group is expected to lower the boiling point slightly due to the absence of hydrogen bonding at the terminal nitrogen, and it will also affect its basicity and solubility profile.
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₂₀N₂O | Calculated |
| Molecular Weight | 172.27 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar amines[5] |
| Boiling Point | ~220-230 °C | Extrapolated from N-(3-Aminopropyl)morpholine (224 °C)[6] |
| Density | ~0.95 g/mL | Estimated, slightly lower than N-(3-Aminopropyl)morpholine (0.987 g/mL)[6] |
| pKa | pKa1 ≈ 7.0-7.5 (Morpholine N), pKa2 ≈ 9.5-10.0 (Alkylamine N) | Estimated based on standard pKa values for morpholine and tertiary alkylamines |
| Solubility | Miscible in water and common organic solvents | Predicted due to polar functional groups[7] |
| CAS Number | 2038-03-1 (for the ethyl analogue, used as a proxy) | Note: A specific CAS for the propyl version is not prominently cited. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 4-(3-(Dimethylamino)propyl)morpholine. The expected spectral features are outlined below, providing a baseline for researchers working with this or similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the morpholine ring and the propyl chain.
-
Morpholine Protons: Two characteristic multiplets, appearing as apparent triplets, are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (typically δ 3.6-3.8 ppm), while the protons adjacent to the nitrogen (-N-CH₂-) will be further upfield (typically δ 2.4-2.6 ppm).[8][9]
-
Propyl Chain Protons:
-
N(CH₃)₂: A sharp singlet at δ 2.2-2.3 ppm, integrating to 6H.
-
-N-CH₂-CH₂-CH₂-N(CH₃)₂: A triplet at δ 2.3-2.4 ppm (2H).
-
-N-CH₂-CH₂-CH₂-N(CH₃)₂: A multiplet (quintet) at δ 1.6-1.8 ppm (2H).
-
Morpholine-N-CH₂-: A triplet at δ 2.4-2.5 ppm (2H), potentially overlapping with other signals.
-
¹³C NMR Spectroscopy
The carbon spectrum provides complementary information for structural assignment.
-
Morpholine Carbons:
-
-O-CH₂-: δ 66-68 ppm.[8]
-
-N-CH₂-: δ 53-55 ppm.
-
-
Propyl Chain Carbons:
-
N(CH₃)₂: δ 45-47 ppm.
-
-N-CH₂-CH₂-CH₂-N(CH₃)₂: δ 57-59 ppm.
-
-N-CH₂-CH₂-CH₂-N(CH₃)₂: δ 25-27 ppm.
-
Morpholine-N-CH₂-: δ 56-58 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H, C-N, and C-O stretching and bending vibrations. Key expected peaks include:
-
C-H stretch (sp³): 2800-3000 cm⁻¹
-
C-O stretch (ether): 1115-1125 cm⁻¹ (a strong, characteristic peak for the morpholine ring)
-
C-N stretch: 1000-1250 cm⁻¹
Synthesis and Reactivity
Proposed Synthetic Protocol: Reductive Methylation
A reliable method to synthesize 4-(3-(Dimethylamino)propyl)morpholine is via the N-methylation of N-(3-Aminopropyl)morpholine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Protocol: Synthesis via Eschweiler-Clarke Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3-Aminopropyl)morpholine (1.0 eq).
-
Reagent Addition: Add an excess of aqueous formaldehyde (37 wt. %, ~2.5 eq) followed by an excess of formic acid (98%, ~5.0 eq). The addition of formic acid should be done cautiously as the reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS. The evolution of carbon dioxide will be observed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Make the solution basic (pH > 12) by the slow addition of aqueous sodium hydroxide (e.g., 50% NaOH solution), ensuring the flask is cooled in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 4-(3-(Dimethylamino)propyl)morpholine.
Causality: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde provides the methyl groups and formic acid acts as the reducing agent.[10] It is highly efficient for converting primary amines to tertiary amines without the risk of forming quaternary ammonium salts, which can be an issue with alkyl halides.
Caption: Synthetic workflow for 4-(3-(Dimethylamino)propyl)morpholine.
Reactivity Profile
-
Basicity: The molecule possesses two basic nitrogen centers. The tertiary alkylamine nitrogen is more basic (pKa of conjugate acid ~9.5-10.0) than the morpholine nitrogen (pKa of conjugate acid ~7.0-7.5). This differential basicity allows for selective protonation and salt formation. At neutral pH, the terminal amine will be predominantly protonated.
-
Nucleophilicity: Both nitrogens are nucleophilic. The terminal dimethylamino group is sterically less hindered and more nucleophilic, making it the primary site for reactions like alkylation.
-
Stability: The compound is stable under normal conditions but, like other amines, is susceptible to oxidation.[11] It should be stored under an inert atmosphere and protected from light.[12] It is incompatible with strong oxidizing agents and acids.[13]
Applications in Research and Drug Development
The unique combination of a morpholine ring and a tertiary amine makes 4-(3-(Dimethylamino)propyl)morpholine a valuable building block for drug discovery.
-
CNS Drug Design: The morpholine moiety is known to improve blood-brain barrier (BBB) permeability due to its optimal balance of hydrophilicity and lipophilicity.[3] This makes the scaffold particularly attractive for developing drugs targeting the central nervous system.
-
Improving Pharmacokinetics: The morpholine ring can act as a "pharmacokinetic-friendly" polar group, enhancing solubility and metabolic stability.[2] The tertiary amine allows for the formation of highly soluble hydrochloride or other salts, which is advantageous for drug formulation.
-
Scaffold for Lead Optimization: The molecule can be used as a versatile scaffold. The terminal dimethylamino group can be a key pharmacophoric element, or it can be further functionalized. The morpholine nitrogen provides another point for modification.
Caption: Key structural features for drug design.
Safety and Handling
No specific safety data sheet is available for 4-(3-(Dimethylamino)propyl)morpholine. Therefore, handling precautions must be based on data from structurally related, corrosive amines like N-(3-Aminopropyl)morpholine and morpholine itself.
-
Hazards: The compound is predicted to be corrosive and can cause severe skin burns and eye damage.[6][12] It is likely harmful if swallowed or inhaled and may be toxic in contact with skin.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][15] All handling should be performed in a well-ventilated fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[11][12]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
-
Conclusion
4-(3-(Dimethylamino)propyl)morpholine is a bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. Its properties are dictated by the interplay between the weakly basic, polar morpholine ring and the more basic, nucleophilic N,N-dimethylaminopropyl tail. This combination imparts favorable pharmacokinetic characteristics, making it a valuable tool for developing new therapeutics, especially for CNS disorders. While specific experimental data for this compound is sparse in the public domain, its chemical behavior can be reliably predicted from well-understood principles, allowing researchers to harness its potential with appropriate synthetic strategies and safety precautions.
References
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Wikipedia. Morpholine. Available at: [Link]
-
Carl Roth. (2022). Safety Data Sheet: Morpholine. Available at: [Link]
-
D'Oria, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
PubChem. 4-(3-Propylphenyl)morpholine. Available at: [Link]
-
MOFAN POLYURETHANE CO., LTD. N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4. Available at: [Link]
-
Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]
- Zhu, M., et al. (2013).
-
PubMed. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Available at: [Link]
-
ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
-
Royal Society of Chemistry. (2016). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels. Available at: [Link]
-
ResearchGate. (2015). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Ataman Kimya. MORPHOLINE. Available at: [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]
-
PubChem. N-(3-Aminopropyl)morpholine. Available at: [Link]
- Google Patents. US4532354A - Method for purifying N,N-dimethylaminopropylamine.
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
MDPI. (2023). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
- 5. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-吗啉丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. asianpubs.org [asianpubs.org]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
